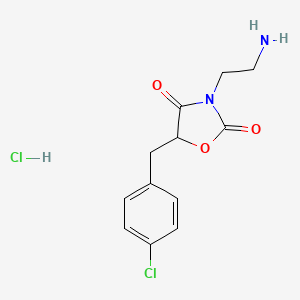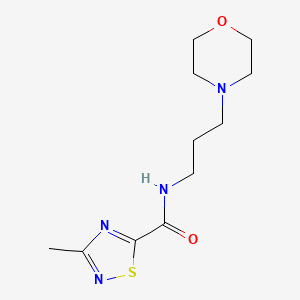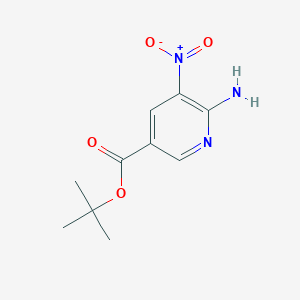
3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is also known as Chlorzoxazone and is a member of the oxazolidinone class of drugs. Chlorzoxazone is a muscle relaxant that is used to treat muscle spasms and pain. However,
Mecanismo De Acción
The exact mechanism of action of Chlorzoxazone is not fully understood. However, it is believed that the compound acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This leads to muscle relaxation and pain relief.
Efectos Bioquímicos Y Fisiológicos
Chlorzoxazone has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. Chlorzoxazone has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Chlorzoxazone is its low toxicity, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of Chlorzoxazone is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on Chlorzoxazone. One area of research is in the development of new cancer therapies. Chlorzoxazone has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of research is in the treatment of inflammatory diseases. Chlorzoxazone has anti-inflammatory properties, and further research could lead to the development of new treatments for inflammatory diseases such as arthritis.
Conclusion:
In conclusion, Chlorzoxazone is a chemical compound that has potential therapeutic applications in various fields of scientific research. The compound has been shown to have anti-cancer properties, anti-inflammatory properties, and muscle relaxant properties. While there are limitations to its use in laboratory experiments, Chlorzoxazone is a safe compound with low toxicity. Further research on Chlorzoxazone could lead to the development of new cancer therapies and treatments for inflammatory diseases.
Métodos De Síntesis
The synthesis of Chlorzoxazone involves the reaction of 4-chlorobenzaldehyde with glycine to form 4-chlorobenzylglycine. The 4-chlorobenzylglycine is then reacted with ethylenediamine to form the oxazolidine ring. The resulting compound is then hydrolyzed to form Chlorzoxazone.
Aplicaciones Científicas De Investigación
Chlorzoxazone has been shown to have potential therapeutic applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that Chlorzoxazone has anti-cancer properties and can induce apoptosis (cell death) in cancer cells. This makes it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,10H,5-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELUWVNDJPGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)


![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)
![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)
